Methyl [2-(diethylamino)ethoxy]acetate
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Overview
Description
Methyl [2-(diethylamino)ethoxy]acetate is an organic compound with the molecular formula C9H19NO3. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. This compound is known for its unique structure, which includes a diethylamino group and an ethoxyacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [2-(diethylamino)ethoxy]acetate can be synthesized through several methods. One common approach involves the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(diethylamino)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Methyl [2-(diethylamino)ethoxy]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [2-(diethylamino)ethoxy]acetate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and transformations contribute to the compound’s reactivity and functionality in various applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl [2-(dimethylamino)ethoxy]acetate
- Ethyl [2-(diethylamino)ethoxy]acetate
- Methyl [2-(diethylamino)propoxy]acetate
Uniqueness
Methyl [2-(diethylamino)ethoxy]acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for diverse applications .
Properties
CAS No. |
89207-17-0 |
---|---|
Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
methyl 2-[2-(diethylamino)ethoxy]acetate |
InChI |
InChI=1S/C9H19NO3/c1-4-10(5-2)6-7-13-8-9(11)12-3/h4-8H2,1-3H3 |
InChI Key |
IYVNZSNJHZEQOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCC(=O)OC |
Origin of Product |
United States |
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